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Compound of Interest

Compound Name: 3-lodo-6-nitro-1H-indazole

Cat. No.: B1314062

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization
of 3-iodo-6-nitro-1H-indazole, a key heterocyclic building block in medicinal chemistry. This
compound serves as a versatile intermediate for the development of various therapeutic
agents, particularly kinase inhibitors. This document outlines a detailed synthetic protocol and
provides expected characterization data based on analogous compounds, presented in a
structured format for clarity and ease of use.

Physicochemical Properties

3-lodo-6-nitro-1H-indazole is a solid, slightly pale yellow compound. Its fundamental
properties are summarized in the table below.

Property Value

Molecular Formula C7H4IN30:2

Molecular Weight 289.03 g/mol

CAS Number 70315-70-7

Appearance Slightly Pale Yellow Solid
Melting Point 265 °C
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Synthesis of 3-iodo-6-nitro-1H-indazole

The synthesis of 3-iodo-6-nitro-1H-indazole is achieved through the direct iodination of 6-
nitro-1H-indazole. The C-3 position of the indazole ring is susceptible to electrophilic
substitution. The reaction is typically carried out by treating 6-nitro-1H-indazole with molecular
iodine in the presence of a base.

Experimental Protocol: lodination of 6-nitro-1H-indazole

This protocol is adapted from established methods for the C-3 iodination of unprotected
indazoles.

Materials and Reagents:

e 6-nitro-1H-indazole

e lodine (I2)

o Potassium Carbonate (K2CO3) or Potassium Hydroxide (KOH)
e N,N-Dimethylformamide (DMF), anhydrous

o Ethyl Acetate (EtOAC)

e Saturated aqueous sodium thiosulfate (Na2S20s3) solution

e Brine (saturated agueous NaCl solution)

e Anhydrous sodium sulfate (Naz2S0Oa4) or magnesium sulfate (MgSOa)

Silica gel for column chromatography

Equipment:

¢ Round-bottom flask

o Magnetic stirrer and stir bar

e Heating mantle or oil bath
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Separatory funnel

Rotary evaporator

Apparatus for column chromatography

Thin Layer Chromatography (TLC) plates

Procedure:

Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 6-nitro-1H-
indazole (1.0 equivalent).

e Dissolution: Add anhydrous DMF to the flask and stir the mixture at room temperature until
the substrate is fully dissolved.

* Reagent Addition: Add molecular iodine (I2) (approximately 1.5-2.0 equivalents) to the
solution. Follow this with the portion-wise addition of potassium carbonate (K2COs) or
potassium hydroxide (KOH) (approximately 2.0-4.0 equivalents).

o Reaction: Heat the reaction mixture and stir for several hours. Monitor the reaction progress
by Thin Layer Chromatography (TLC) until the starting material is consumed.

o Work-up: After completion, cool the reaction mixture to room temperature and pour it into a
beaker containing an ice-water mixture. Quench excess iodine by adding saturated aqueous
sodium thiosulfate (Na2S203) solution dropwise until the dark color of the iodine disappears.

o Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with
ethyl acetate. Combine the organic layers and wash them sequentially with water and brine.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (NazSOa),
filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain
the crude product.

« Purification: Purify the crude solid by flash column chromatography on silica gel or by
recrystallization from a suitable solvent to yield pure 3-iodo-6-nitro-1H-indazole.
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Synthesis Workflow
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Synthesis workflow for 3-iodo-6-nitro-1H-indazole.

Characterization Data (Predicted)

While specific experimental spectra for 3-iodo-6-nitro-1H-indazole are not readily available in

the public domain, the following tables summarize the expected spectroscopic data based on

the analysis of closely related substituted indazoles. This data provides a predictive framework

for the characterization of the title compound.

'H NMR Spectroscopy (Predicted)

The expected proton NMR chemical shifts for 3-iodo-6-nitro-1H-indazole in a solvent like

DMSO-ds are presented below. The chemical shifts (&) are referenced to tetramethylsilane

(TMS).

Predicted Chemical Shift Lo

Proton Multiplicity
(ppm)

NH ~13.5-145 brs

H-4 ~7.8-8.0 d

H-5 ~7.4-7.6 dd

H-7 ~8.1-8.3 d

3C NMR Spectroscopy (Predicted)
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The predicted carbon-13 NMR chemical shifts are influenced by the electron-withdrawing nitro
group and the iodine atom.

Carbon Predicted Chemical Shift (ppm)
C-3 ~90 - 95

C-3a ~140 - 142

C-4 ~120 - 122

C-5 ~118 - 120

C-6 ~145 - 148

C-7 ~115- 117

C-7a ~140 - 142

FT-IR Spectroscopy (Predicted)

The expected characteristic infrared absorption bands are listed below.

Functional Group Wavenumber (cm~2)
N-H Stretch ~3300 - 3400 (broad)
C-H Aromatic ~3100

NO2 Asymmetric Stretch ~1520 - 1540

NO2z Symmetric Stretch ~1340 - 1360

C=C Aromatic ~1600, ~1470

Mass Spectrometry (Predicted)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
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Parameter Expected Value

Molecular Formula C7H4IN30:2

Exact Mass 288.9399

lonization Mode ESI+ or ESI-

Expected lon [M+H]* =289.9477 or [M-H]~ = 287.9321

Experimental Protocols for Characterization

The unambiguous identification of 3-iodo-6-nitro-1H-indazole relies on a combination of the
following spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable
deuterated solvent (e.g., DMSO-ds or CDCI3) in an NMR tube.

Data Acquisition:

e 1H NMR: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field
NMR spectrometer.

e 13C NMR: Acquire a proton-decoupled carbon-13 spectrum. A larger number of scans will be
required due to the lower natural abundance of the 13C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding approximately 1 mg
of the sample with 100 mg of dry KBr and pressing it into a thin pellet.

Data Acquisition: Record the spectrum on an FT-IR spectrometer.

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as
methanol or acetonitrile.
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Data Acquisition:
« lonization: Utilize a soft ionization technique such as Electrospray lonization (ESI).

* Mass Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., TOF or
Orbitrap) to determine the exact mass of the molecular ion.

Characterization Workflow

[Purified 3-iodo-6-nitro-lH-indazole]

Mass Spectrometry
(HRMS)

NMR Spectroscopy

(*H and 12C) FT-IR Spectroscopy

Data Analysis and
Structural Confirmation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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